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For researchers, scientists, and drug development professionals, understanding the precise

binding profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of

the cross-reactivity profile of FM-381, a potent and selective JAK3 inhibitor, against other

kinase families. We present supporting experimental data, detailed methodologies, and

comparative analyses with other known JAK inhibitors to offer a comprehensive overview for

your research needs.

FM-381 has emerged as a highly selective covalent reversible inhibitor of Janus kinase 3

(JAK3), a critical enzyme in the JAK-STAT signaling pathway predominantly expressed in

hematopoietic cells.[1] Its selectivity is a key attribute, minimizing off-target effects and

providing a more precise tool for studying JAK3-specific functions. This guide delves into the

specifics of its selectivity and compares it with other widely used JAK inhibitors.

Kinase Selectivity Profile of FM-381
FM-381 demonstrates exceptional potency and selectivity for JAK3. It exhibits a picomolar IC50

value for JAK3, with significant selectivity over other members of the JAK family.[1]

Table 1: Potency and Selectivity of FM-381 against the JAK Family
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Kinase IC50 (nM) Selectivity vs. JAK3

JAK3 0.154 -

JAK1 52 ~338-fold

JAK2 346 ~2247-fold

TYK2 459 ~2980-fold

Data sourced from publicly available information on the Chemical Probes Portal.[2]

To further elucidate its cross-reactivity, FM-381 was screened against a comprehensive panel

of 410 kinases by ProQinase. At a concentration of 100 nM, FM-381 displayed remarkable

selectivity, with no significant off-target binding.[2] At a higher concentration of 500 nM, weak

activity was observed against 11 other kinases. While the specific identities of these kinases

are not detailed in publicly accessible literature, this low level of off-target engagement at a

significantly higher concentration underscores the high selectivity of FM-381.

Comparison with Alternative JAK Inhibitors
To provide a broader context, the selectivity profile of FM-381 is compared with two other

notable JAK inhibitors: Tofacitinib, a pan-JAK inhibitor, and NIBR3049, another selective JAK3

inhibitor.

Table 2: Comparative Selectivity of JAK Inhibitors

Inhibitor Primary Target(s) Key Off-Targets
Kinome Scan
Platform

FM-381 JAK3

11 kinases at 500 nM

(specifics

undisclosed)

ProQinase

Tofacitinib JAK1, JAK2, JAK3
Broad (Pan-JAK

inhibitor)

DiscoveRx

(KINOMEscan)

NIBR3049 JAK3 PKCα, PKCθ, GSK3β Not specified
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This comparison highlights the superior selectivity of FM-381 for JAK3 over the pan-JAK

inhibitor Tofacitinib. While NIBR3049 also demonstrates high selectivity for JAK3, it is known to

inhibit kinases outside the JAK family, namely PKCα, PKCθ, and GSK3β.[3]

Experimental Methodologies
The cross-reactivity profiling of FM-381 was primarily conducted using a radiometric protein

kinase assay. The general workflow for such an assay is depicted below.
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Figure 1: Generalized workflow for a radiometric kinase assay.

A detailed protocol for the ProQinase ³³PanQinase™ assay, a radiometric assay format,

typically involves the following steps:

Reaction Setup: Recombinant kinases are incubated with the test compound (e.g., FM-381)

in a microtiter plate.

Initiation: The kinase reaction is initiated by the addition of a substrate and [γ-³³P]ATP.

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) to

allow for phosphorylation of the substrate.
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Termination: The reaction is stopped, typically by the addition of an acidic solution.

Detection: The phosphorylated substrate is captured on a filter or plate, and the amount of

incorporated ³³P is quantified using a scintillation counter.

Analysis: The percentage of kinase inhibition is calculated by comparing the radioactivity in

the presence of the inhibitor to a control reaction without the inhibitor.

Signaling Pathway Context
FM-381's high selectivity for JAK3 has significant implications for its use in studying specific

signaling pathways. The JAK-STAT pathway is a critical signaling cascade initiated by

cytokines and growth factors, playing a key role in immunity, cell growth, and differentiation.
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Figure 2: Simplified JAK-STAT signaling pathway and points of inhibition.

As illustrated in Figure 2, both JAK1 and JAK3 are often involved in signaling from common

gamma chain (γc) family cytokine receptors. While Tofacitinib inhibits both JAK1 and JAK3,

FM-381's specific inhibition of JAK3 allows for the dissection of the unique roles of JAK3 in
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these pathways. This makes FM-381 an invaluable tool for researchers investigating the

specific contributions of JAK3 to immune cell function and disease pathogenesis.

Conclusion
FM-381 stands out as a highly potent and selective inhibitor of JAK3. Its minimal cross-

reactivity, especially at concentrations effective for cellular assays, makes it a superior

chemical probe for studying JAK3-mediated biology compared to less selective inhibitors like

Tofacitinib. The detailed understanding of its selectivity profile, as outlined in this guide, is

crucial for the accurate interpretation of experimental results and for advancing the

development of next-generation kinase inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b10817288?utm_src=pdf-body
https://www.benchchem.com/product/b10817288?utm_src=pdf-body
https://www.benchchem.com/product/b10817288?utm_src=pdf-custom-synthesis
https://pubmed.ncbi.nlm.nih.gov/27840070/
https://pubmed.ncbi.nlm.nih.gov/27840070/
https://www.research-collection.ethz.ch/items/0177c13d-5d75-4e87-8a7d-2368a7d793a4
https://pmc.ncbi.nlm.nih.gov/articles/PMC4025760/
https://www.benchchem.com/product/b10817288#cross-reactivity-profiling-of-fm-381-against-other-kinase-families
https://www.benchchem.com/product/b10817288#cross-reactivity-profiling-of-fm-381-against-other-kinase-families
https://www.benchchem.com/product/b10817288#cross-reactivity-profiling-of-fm-381-against-other-kinase-families
https://www.benchchem.com/product/b10817288#cross-reactivity-profiling-of-fm-381-against-other-kinase-families
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10817288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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